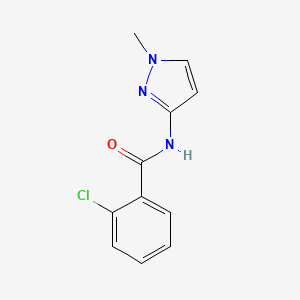![molecular formula C25H28N2O2 B7535066 N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-(4-phenylphenyl)acetamide](/img/structure/B7535066.png)
N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-(4-phenylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-(4-phenylphenyl)acetamide, commonly known as DMPEA, is a chemical compound that has been widely used in scientific research. DMPEA is a synthetic compound that belongs to the class of phenethylamines. It has been extensively studied for its potential applications in various fields, including pharmacology, neurochemistry, and medicinal chemistry.
作用機序
The exact mechanism of action of DMPEA is not fully understood. However, it is believed to act as a serotonin and dopamine receptor agonist. DMPEA has been shown to increase the release of serotonin and dopamine in the brain, which can lead to changes in mood and behavior.
Biochemical and Physiological Effects:
DMPEA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which can lead to changes in mood and behavior. DMPEA has also been shown to have antioxidant and anti-inflammatory properties, which may make it useful in the treatment of various diseases.
実験室実験の利点と制限
DMPEA has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. DMPEA is also stable and can be stored for long periods of time. However, DMPEA has some limitations for use in lab experiments. It is a synthetic compound and may not accurately reflect the effects of natural compounds in the body. Additionally, the effects of DMPEA may vary depending on the dose and route of administration.
将来の方向性
There are several future directions for the study of DMPEA. One potential direction is the development of DMPEA derivatives with improved therapeutic properties. Another potential direction is the study of the effects of DMPEA on other neurotransmitter systems in the brain. Additionally, the potential use of DMPEA as a tool for studying the effects of serotonin and dopamine on the brain could be explored further.
Conclusion:
DMPEA is a synthetic compound that has been widely used in scientific research for its potential applications in various fields. It has been studied for its potential use as a drug candidate for the treatment of various diseases, including depression, anxiety, and Parkinson's disease. DMPEA has been shown to act as a serotonin and dopamine receptor agonist and has a number of biochemical and physiological effects. While DMPEA has several advantages for use in lab experiments, it also has some limitations. There are several future directions for the study of DMPEA, including the development of DMPEA derivatives with improved therapeutic properties and the study of the effects of DMPEA on other neurotransmitter systems in the brain.
合成法
The synthesis of DMPEA involves the reaction of 4-methoxyphenylacetone with 4-phenylphenylhydrazine in the presence of sodium acetate and acetic anhydride. The resulting product is then treated with dimethylamine to obtain DMPEA. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
DMPEA has been widely used in scientific research for its potential applications in various fields. In pharmacology, DMPEA has been studied for its potential use as a drug candidate for the treatment of various diseases, including depression, anxiety, and Parkinson's disease. In neurochemistry, DMPEA has been used to study the effects of serotonin and dopamine on the brain. In medicinal chemistry, DMPEA has been studied for its potential use as a precursor for the synthesis of other compounds with potential therapeutic applications.
特性
IUPAC Name |
N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-(4-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-27(2)24(22-13-15-23(29-3)16-14-22)18-26-25(28)17-19-9-11-21(12-10-19)20-7-5-4-6-8-20/h4-16,24H,17-18H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKPLWBCFKHPAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbonyl]piperidine-4-carboxamide](/img/structure/B7534990.png)

![N-[(1-methylpyrazol-4-yl)methyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide](/img/structure/B7534998.png)
![[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7534999.png)
![[1-[2-[4-(1H-benzimidazol-2-ylsulfanylmethyl)benzoyl]hydrazinyl]-4-methyl-1-oxopentan-2-yl]urea](/img/structure/B7535006.png)

![N-(1,5-dimethyl-1H-pyrazol-4-yl)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide](/img/structure/B7535023.png)
![4-[2-hydroxy-3-[[2-(1H-indol-3-yl)-2-phenylethyl]amino]propoxy]benzonitrile](/img/structure/B7535028.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]acetamide](/img/structure/B7535035.png)
![[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-(4-phenylmethoxyphenyl)methanone](/img/structure/B7535044.png)
![N-[2-(3-chloroanilino)-2-oxoethyl]-1-(2-methoxy-5-methylphenyl)-N-methylpyrazole-3-carboxamide](/img/structure/B7535058.png)
![3-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7535082.png)
![N-[1-(furan-2-carbonyl)piperidin-4-yl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7535084.png)
